An In-depth Technical Guide to 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione, also known as N-Benzyltetrachlorophthalimide, is a halogenated aromatic imide of significant interest in medicinal chemistry and materials science. The phthalimide scaffold is a well-established pharmacophore present in a variety of therapeutic agents, and the introduction of a tetrachlorinated benzene ring coupled with an N-benzyl substituent imparts unique physicochemical properties and biological activities to the molecule. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Molecular Structure and Properties
The foundational characteristics of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Chemical Name | 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione | IUPAC Nomenclature |
| Synonym | N-Benzyltetrachlorophthalimide | Common Name |
| CAS Number | 63586-13-0 | [1][2] |
| Molecular Formula | C₁₅H₇Cl₄NO₂ | [1] |
| Molecular Weight | 389.04 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | PubChem |
The molecular structure of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione is characterized by a planar tetrachlorophthalimide group and a non-planar benzyl group attached to the nitrogen atom. This structure is depicted in the following diagram:
Caption: General synthesis pathway for 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione.
Experimental Protocol (General Method)
This protocol is a generalized procedure for the synthesis of N-substituted tetrachlorophthalimides and can be adapted for the synthesis of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione.
Materials:
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Tetrachlorophthalic anhydride
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Benzylamine
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Glacial acetic acid (solvent)
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Anhydrous sodium acetate (catalyst)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrachlorophthalic anhydride (1.0 equivalent) in glacial acetic acid.
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Addition of Amine: To the stirred solution, add benzylamine (1.0-1.1 equivalents) dropwise at room temperature. An initial exothermic reaction may be observed.
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Formation of Phthalamic Acid: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate N-benzyl-tetrachlorophthalamic acid.
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Cyclization: Add anhydrous sodium acetate (0.1-0.2 equivalents) to the reaction mixture. Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The precipitate can be collected by vacuum filtration.
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Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the benzyl group.
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Aromatic Protons (Benzyl Ring): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, is expected for the monosubstituted benzene ring of the benzyl group.
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Methylene Protons: A singlet at approximately δ 4.8-5.0 ppm, integrating to 2 protons, is anticipated for the -CH₂- group connecting the nitrogen atom to the phenyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for both the tetrachlorophthalimide and benzyl moieties.
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Carbonyl Carbons: Two signals in the downfield region, around δ 160-165 ppm, are expected for the two equivalent carbonyl carbons of the imide.
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Aromatic Carbons (Tetrachlorophthalimide): Signals for the four chlorine-substituted carbons and the two carbons fused to the pyrrolidine-1,3-dione ring will appear in the aromatic region.
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Aromatic Carbons (Benzyl Ring): Signals for the six carbons of the benzyl group's phenyl ring will be observed in the range of δ 127-138 ppm.
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Methylene Carbon: A signal around δ 40-45 ppm is expected for the -CH₂- carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
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C=O Stretching: Strong, characteristic absorption bands for the imide carbonyl groups are expected in the region of 1710-1780 cm⁻¹. Often, two distinct bands are observed due to symmetric and asymmetric stretching.
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C-N Stretching: A band in the region of 1300-1350 cm⁻¹ may be attributed to the C-N stretching of the imide.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹ will indicate the aromatic C-H bonds of the benzyl group.
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C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, will be indicative of the C-Cl bonds.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and subsequent fragmentation of the tetrachlorophthalimide core. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing four chlorine atoms.
Biological and Therapeutic Potential
Phthalimide and its derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities. [3]The tetrachlorophthalimide scaffold, in particular, has been shown to be crucial for potent biological activity in certain contexts.
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Anticancer Activity: Numerous phthalimide derivatives have been investigated for their anticancer properties. [1]Studies have shown that some novel tetrachlorophthalimide derivatives exhibit significant in vivo anticancer activity. [1]* Antioxidant Properties: The development of novel antioxidants is a key area of pharmaceutical research. Certain tetrachlorophthalimide derivatives have demonstrated considerable antioxidant activity in vitro. [1]* Enzyme Inhibition: N-substituted tetrachlorophthalimides are known to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. [4][5]This makes them attractive candidates for the development of anti-diabetic agents. The hydrophobic nature of the N-substituent, such as the benzyl group, can play a crucial role in the inhibitory activity. [2]* Antimicrobial and Anti-inflammatory Effects: The broader class of phthalimides has been reported to possess antimicrobial and anti-inflammatory properties, suggesting potential avenues for the application of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione. [3] The tetrachlorinated ring of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione enhances its lipophilicity, which can influence its pharmacokinetic properties, such as cell membrane permeability and distribution within biological systems. The N-benzyl group provides a site for further functionalization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. Its core tetrachlorophthalimide scaffold is associated with potent enzyme inhibition and anticancer effects, while the N-benzyl group offers opportunities for further chemical modification. This technical guide provides a foundational understanding of its molecular properties, a reliable method for its synthesis, and an overview of its potential applications in drug discovery and development. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
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S. M. A. Kuddus, T. K. Maity, et al. "Synthesis, Characterization, and Biological Evaluation of Some Novel Phthalimide Derivatives". SSRN Electronic Journal, 2018. Available from: [Link]
-
Chemsrc. 2-benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione. Available from: [Link]
-
A. A. El-Sayed, et al. "Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy". Molecules, 2022. Available from: [Link]
-
I. A. I. Ali and W. Fathalla. "Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method". ARKIVOC, 2009. Available from: [Link]
-
A. M. Al-Obaid, et al. "Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles". Kerbala Journal of Pharmaceutical Sciences, 2013. Available from: [Link]
-
I. A. I. Ali and W. Fathalla. "Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method". Semantic Scholar, 2009. Available from: [Link]
-
I. A. I. Ali and W. Fathalla. "Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method". ResearchGate, 2010. Available from: [Link]
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A. C. de F. F. R. de L. da Silva, et al. "Therapeutic Potential of Phthalimide Derivatives: A Review". Journal of Chemical and Pharmaceutical Research, 2019. Available from: [Link]
Sources
- 1. 2-BENZYL-4,5,6,7-TETRACHLORO-ISOINDOLE-1,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS#:63586-13-0 | 2-benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione | Chemsrc [chemsrc.com]
- 3. Phthalimide [webbook.nist.gov]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-tetrachloro-2-[2-[(Z)-2-phenylethenyl]phenyl]isoindole-1,3-dione | C22H11Cl4NO2 | CID 145975021 - PubChem [pubchem.ncbi.nlm.nih.gov]
